2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide
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Overview
Description
2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloroacetyl and methoxybenzyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of chloroacetyl chloride with a suitable amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is stirred and refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce corresponding acids and amines .
Scientific Research Applications
2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls, while its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
2-chloro-N-(4-methoxyphenyl)acetamide: Studied for its potential use in various chemical reactions and applications.
Uniqueness
2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20Cl2N2O4 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-chloro-N-[4-[[4-[(2-chloroacetyl)amino]-3-methoxyphenyl]methyl]-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-26-16-8-12(3-5-14(16)22-18(24)10-20)7-13-4-6-15(17(9-13)27-2)23-19(25)11-21/h3-6,8-9H,7,10-11H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
DLCZFTSFCQFKHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)CCl)OC)NC(=O)CCl |
Origin of Product |
United States |
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